molecular formula C30H32N6O5S2 B2468574 4-(morpholinosulfonyl)-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 310427-41-9

4-(morpholinosulfonyl)-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2468574
CAS RN: 310427-41-9
M. Wt: 620.74
InChI Key: IPNHRCLXULGXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(morpholinosulfonyl)-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H32N6O5S2 and its molecular weight is 620.74. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research on novel 1,2,4-triazole derivatives, including those with morpholine components, highlights their significant antimicrobial properties. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and assessed their antimicrobial activities. These compounds showed good to moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antiproliferative Activity

Compounds incorporating morpholine and triazine motifs have been evaluated for their antiproliferative activities. Wang et al. (2015) designed and synthesized m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides, testing their efficacy against various cancer cell lines. Some derivatives exhibited potent antiproliferative activities, indicating their potential as novel anticancer agents (Wang, Xu, Xin, Lu, & Zhang, 2015).

Enzyme Inhibition

Sulphonamides incorporating 1,3,5-triazine structural motifs have been investigated for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's. Lolak et al. (2020) found that these compounds showed significant inhibitory potency, suggesting their utility in designing drugs for neurodegenerative diseases (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

properties

IUPAC Name

N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O5S2/c1-21-5-3-7-24(17-21)32-28(37)20-42-30-34-33-27(36(30)25-8-4-6-22(2)18-25)19-31-29(38)23-9-11-26(12-10-23)43(39,40)35-13-15-41-16-14-35/h3-12,17-18H,13-16,19-20H2,1-2H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNHRCLXULGXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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